Benzyl N-hydroxycarbamate

Oxidation Chemistry Synthetic Methodology Reaction Selectivity

Researchers requiring orthogonal hydroxylamine protection in multi-step syntheses face limitations when alkyl N-hydroxycarbamates cannot provide Cbz-based deprotection. Benzyl N-hydroxycarbamate (CAS 3426-71-9) is the validated ticagrelor intermediate and the preferred precursor for O-benzoxycarbonyl N-hydroxycarbamate derivatives via iodine-mediated oxidation. • Orthogonal Cbz deprotection (PdCl₂/Et₃SiH or BF₃·OEt₂/EtSH) tolerates aryl halides, alkenes, and nitro groups. • N-Alkylation/cyclization yields 5- and 6-membered cyclic hydroxamic acids in good to excellent yields. • Supplied at ≥98% purity; refrigerated (2-8°C) global shipping available.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 3426-71-9
Cat. No. B014954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-hydroxycarbamate
CAS3426-71-9
SynonymsBenzyl N-Hydroxycarbamate; 
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NO
InChIInChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
InChIKeyPQBSPTAPCMSZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-Hydroxycarbamate Overview


Benzyl N-hydroxycarbamate (also designated N-Benzyloxycarbonylhydroxylamine, N-Cbz-hydroxylamine) is an organic compound of the N-hydroxycarbamate class, distinguished by a benzyl group attached to a carbamate functional group bearing a hydroxylamine moiety [1]. It serves as a versatile building block in synthetic organic chemistry, primarily utilized as a precursor for hydroxamic acid synthesis and as a specialized protecting group for amines [2].

Synthetic role Precursor for hydroxamic acid scaffolds and protected hydroxylamine intermediates
Protecting group Introduces Cbz protection compatible with orthogonal cleavage strategies
Handling Crystalline solid (mp 65–70°C) facilitates accurate weighing and refrigerated storage

Benzyl N-Hydroxycarbamate: Key Differentiators


Within the N-hydroxycarbamate class, substitution of the benzyl moiety for alternative alkyl or aryl groups fundamentally alters physicochemical properties, synthetic utility, and biological activity profiles. For example, ethyl, methyl, and propyl N-hydroxycarbamates exhibit distinct mutagenic potency rankings that preclude their direct interchangeability in biological assays [1]. Similarly, the benzyl group confers specific reactivity patterns in oxidation reactions and enables unique orthogonal deprotection strategies that are not feasible with simpler alkyl N-hydroxycarbamates [2]. The following evidence items quantitatively substantiate why Benzyl N-hydroxycarbamate (3426-71-9) occupies a distinct and non-substitutable position relative to its closest analogs.

Reactivity profile
Alkyl analogs differ Oxidation of benzyl derivative yields O-benzoxycarbonyl products; alkyl N-hydroxycarbamates give O-alkoxycarbonyl products, altering downstream synthetic pathways.
Biological activity
Class-dependent mutagenicity Alkyl chain length shifts mutagenic potency ranking (ethyl > propyl > methyl); benzyl substitution pattern may confer a distinct profile not predictable from alkyl data.
Physical state
Solid vs. liquid handling Methyl and ethyl analogs are often liquids at ambient temperature, introducing volatility and dispensing challenges that the crystalline benzyl form avoids.

Benzyl N-Hydroxycarbamate: Comparative Evidence


Oxidative Product Distribution

Oxidation of benzyl N-hydroxycarbamate under standard conditions produces mainly the corresponding O-benzoxycarbonyl N-hydroxycarbamate, along with small amounts of trisubstituted hydroxylamines. This product distribution differs from that observed with alkyl N-hydroxycarbamates such as ethyl and n-propyl analogs, which yield O-alkoxycarbonyl N-hydroxycarbamates under identical oxidation conditions [1]. The benzyl group thus directs a distinct oxidative pathway that is critical for synthetic planning in hydroxamic acid and hydroxylamine derivative preparation [2].

Oxidative product distribution
Reported
Predominantly O-benzoxycarbonyl N-hydroxycarbamate
Alkyl analogs yield O-alkoxycarbonyl products under identical conditions
Benzyl group directs a divergent oxidative pathway critical for synthetic planning.
I₂ / NH₄⁺CO₃²⁻ or Ag₂O in ether; qualitative difference reported.
Oxidation Chemistry Synthetic Methodology Reaction Selectivity

Mutagenicity Potency Ranking

In Salmonella typhimurium TA100 mutagenicity assays, alkyl N-hydroxycarbamates exhibit a defined potency hierarchy: ethyl N-hydroxycarbamate > propyl N-hydroxycarbamate > methyl N-hydroxycarbamate [1]. While benzyl N-hydroxycarbamate itself was not directly assayed in this study, the data establish that the alkyl substituent profoundly modulates biological activity within the N-hydroxycarbamate class, with ethyl derivatives demonstrating the highest potency among simple alkyl variants [2]. This class-level inference underscores that substitution pattern—specifically the presence of the benzyl moiety—confers distinct biological behavior that cannot be extrapolated from alkyl N-hydroxycarbamate data.

Mutagenicity ranking
Class-level
Ethyl > propyl > methyl (Ames TA100)
Benzyl derivative not directly assayed; inference only
Substituent-dependent biological activity confirms that alkyl data cannot be extrapolated to benzyl.
Qualitative potency hierarchy; no IC₅₀ provided. Review required for benzyl-specific assessment.
Genetic Toxicology Mutagenicity Screening Safety Assessment

Physical State and Handling

Benzyl N-hydroxycarbamate exists as a white to light yellow crystalline solid at ambient temperature (20°C), with a melting point range of 65-70°C (lit.) . In contrast, methyl N-hydroxycarbamate (CAS: 589-41-3) and ethyl N-hydroxycarbamate are typically encountered as liquids or low-melting solids at room temperature, presenting different handling, storage, and formulation considerations . The solid-state form of the benzyl derivative facilitates accurate gravimetric dispensing for small-scale synthetic applications and enables long-term refrigerated storage (2-8°C) without the volatility concerns associated with lower molecular weight alkyl N-hydroxycarbamates .

Physical state & melting point
Source review
Crystalline solid, mp 65–70°C
Methyl/ethyl analogs: liquids or low-melting solids at 20°C
Solid-state form supports accurate gravimetric dispensing and refrigerated storage.
Literature melting point; verify lot-specific value.
Physicochemical Characterization Handling and Storage Formulation Compatibility

Ticagrelor Intermediate Synthesis

Benzyl N-hydroxycarbamate is specifically documented as a synthetic intermediate in the production of ticagrelor, an antiplatelet aggregation antithrombotic drug . This established industrial application pathway is not equivalently documented for simpler alkyl N-hydroxycarbamates such as methyl or ethyl derivatives, which lack the benzyl moiety required for the specific synthetic sequence leading to the ticagrelor scaffold . The benzyl group serves as a critical structural element that participates in downstream transformations essential to the ticagrelor synthetic route.

Ticagrelor intermediate
Reported
Documented role in ticagrelor synthesis
Methyl/ethyl analogs lack this validated application pathway
For ticagrelor process chemistry, benzyl derivative is a route-specific requirement.
Industrial process documentation; confirm compatibility with your synthetic route.
Pharmaceutical Intermediates Drug Synthesis Industrial Process Chemistry

Benzyl N-Hydroxycarbamate Applications


Cbz-Protected Hydroxylamine Synthesis

Benzyl N-hydroxycarbamate is the preferred starting material when synthetic routes require O-benzoxycarbonyl N-hydroxycarbamate intermediates. As established by Boyland and Nery (1966), oxidation of benzyl N-hydroxycarbamate under standard iodine-mediated conditions yields predominantly the O-benzoxycarbonyl derivative, whereas alkyl N-hydroxycarbamates (ethyl, n-propyl) produce the corresponding O-alkoxycarbonyl products [1]. This substrate-controlled product divergence makes benzyl N-hydroxycarbamate irreplaceable in sequences targeting benzyl-protected hydroxylamine scaffolds.

Orthogonal Cbz Deprotection Strategies

The benzyloxycarbonyl (Cbz) group derived from benzyl N-hydroxycarbamate enables orthogonal deprotection strategies that are not accessible with alkyl N-hydroxycarbamate-derived protecting groups. The Cbz moiety can be selectively cleaved in the presence of aryl chlorides, bromides, cyclopropanes, and alkenes using triethylsilane and palladium chloride [2]. Alternative cleavage methods employing BF₃·OEt₂ with ethanethiol avoid reduction of olefins, acetylenes, imines, halides, and nitro groups—functional group tolerance that distinguishes benzyl-derived carbamates from other protecting group systems [3].

Ticagrelor Intermediate Production

Benzyl N-hydroxycarbamate is specifically documented as a synthetic intermediate in the manufacture of ticagrelor, a clinically established antiplatelet agent . Process chemists developing or scaling ticagrelor synthetic routes should source benzyl N-hydroxycarbamate specifically, as alternative N-hydroxycarbamates (methyl, ethyl, propyl) lack the requisite benzyl structural element and are not interchangeable in the validated synthetic pathway.

Hydroxamic Acid Library Precursor

Benzyl N-hydroxycarbamate serves as a versatile entry point for constructing diverse hydroxamic acid scaffolds through N-alkylation followed by intramolecular cyclization. N-Alkyl-N-benzyloxy carbamates undergo facile cyclization with carbon nucleophiles to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids in good to excellent yields [4]. This synthetic utility is conferred by the benzyl group, which provides both the required steric and electronic properties for cyclization while remaining cleavable under orthogonal conditions.

Application
Selection Property
Validation Focus
Cbz-hydroxylamine synthesis
Substrate-directed oxidation selectivity
Oxidation product identity (O-benzoxycarbonyl vs. O-alkoxycarbonyl)
Orthogonal Cbz deprotection
Cbz group tolerance to reductive/acidic cleavage conditions
Chemoselectivity in presence of reducible or acid-sensitive groups
Ticagrelor intermediate production
Benzyl moiety required for scaffold construction
Route-specific intermediate identity and downstream conversion yield
Hydroxamic acid library precursor
N-alkylation/cyclization reactivity profile
Cyclization efficiency with carbon nucleophiles; orthogonal Cbz removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl N-hydroxycarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.